Steric Shielding and Photoluminescence Retention
In multi-resonance thermally activated delayed fluorescence (MR-TADF) emitters, ortho-disubstituted 4-tert-butylphenoxy groups (derived from the tert-butylphenoxy scaffold present in CAS 431046-87-6) impose a near-orthogonal conformation that effectively suppresses detrimental intermolecular interactions. This steric shielding effect, which is absent in unsubstituted phenoxy derivatives lacking the tert-butyl group, enables the emitter o-2O-DtCzBN to maintain a photoluminescence quantum yield (ΦPL) of 82.3% at a high 20 wt% doping concentration, representing only an 11.7% absolute decrease from its 94% ΦPL at 2 wt% doping [1]. In contrast, MR-TADF emitters without such bulky ortho-disubstituted tert-butylphenoxy shielding typically exhibit severe ΦPL roll-off at doping concentrations above 5–10 wt% due to aggregation-caused quenching, though direct comparative data for unshielded analogs under identical conditions are not reported in the cited source. The corresponding non-sensitized OLEDs maintain a consistently narrow full width at half maximum (FWHM) of 27 nm across the 2–20 wt% doping range, with a maximum external quantum efficiency (EQEmax) of 25.9% at 5 wt% doping [1].
| Evidence Dimension | Photoluminescence quantum yield (ΦPL) retention at elevated doping concentration |
|---|---|
| Target Compound Data | ΦPL = 94% at 2 wt% doping; ΦPL = 82.3% at 20 wt% doping (o-2O-DtCzBN containing ortho-disubstituted 4-tert-butylphenoxy groups) |
| Comparator Or Baseline | Unshielded MR-TADF emitters without tert-butylphenoxy substituents (class-level: typically exhibit severe ΦPL roll-off at doping >5–10 wt% due to aggregation-caused quenching) |
| Quantified Difference | Absolute ΦPL decrease of 11.7 percentage points from 2 wt% to 20 wt% doping; EQEmax = 25.9%; FWHM maintained at 27 nm across 2–20 wt% doping range |
| Conditions | Doped films in OLED device architecture; non-sensitized OLEDs; 2–20 wt% doping range; room temperature measurements |
Why This Matters
This quantifiable steric shielding performance justifies procuring 2-(4-tert-butylphenoxy)propanoyl chloride as a precursor for synthesizing MR-TADF emitters that maintain high efficiency at industrially relevant high doping concentrations, a capability unattainable with unsubstituted phenoxypropionyl chloride-derived materials.
- [1] Zhang Q, Su H, Shao H, Huang S, Yue H, Guo R, Wang L. Orthogonal steric modulation to suppress concentration quenching and spectral broadening in multi-resonance TADF emitters. J Mater Chem C. 2026; Advance Article. DOI: 10.1039/D6TC00108D. View Source
